6-(1-Chloroethyl)-2,3-dihydrobenzofuran
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Overview
Description
6-(1-Chloroethyl)-2,3-dihydrobenzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Chloroethyl)-2,3-dihydrobenzofuran typically involves the reaction of 2,3-dihydrobenzofuran with a chloroethylating agent. One common method is the reaction of 2,3-dihydrobenzofuran with 1-chloroethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-(1-Chloroethyl)-2,3-dihydrobenzofuran undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.
Major Products Formed
Nucleophilic substitution: Substituted benzofurans with various functional groups.
Oxidation: Benzofuran ketones or aldehydes.
Reduction: Ethyl-substituted benzofurans.
Scientific Research Applications
6-(1-Chloroethyl)-2,3-dihydrobenzofuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(1-Chloroethyl)-2,3-dihydrobenzofuran depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
6-(1-Bromoethyl)-2,3-dihydrobenzofuran: Similar structure but with a bromoethyl group instead of a chloroethyl group.
6-(1-Iodoethyl)-2,3-dihydrobenzofuran: Contains an iodoethyl group, which may exhibit different reactivity.
6-(1-Methylethyl)-2,3-dihydrobenzofuran: Has a methylethyl group, leading to different steric and electronic effects.
Uniqueness
6-(1-Chloroethyl)-2,3-dihydrobenzofuran is unique due to the presence of the chloroethyl group, which imparts specific reactivity and potential applications. The chloroethyl group can participate in various chemical reactions, making this compound a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C10H11ClO |
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Molecular Weight |
182.64 g/mol |
IUPAC Name |
6-(1-chloroethyl)-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C10H11ClO/c1-7(11)9-3-2-8-4-5-12-10(8)6-9/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
JSJYGWRQINRPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(CCO2)C=C1)Cl |
Origin of Product |
United States |
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